molecular formula C12H10N2O4S B5198405 N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine

Cat. No.: B5198405
M. Wt: 278.29 g/mol
InChI Key: LXFFHKRSVXSVCK-UHFFFAOYSA-N
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Description

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine is a complex organic compound that features a nitrothiophene moiety and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 1,3-benzodioxol-5-amine. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography and recrystallization are commonly used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine is unique due to its combination of a nitrothiophene moiety and a benzodioxole ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)12-4-2-9(19-12)6-13-8-1-3-10-11(5-8)18-7-17-10/h1-5,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFHKRSVXSVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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